tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the linear formula C9H11CL2N3O2 .
Synthesis Analysis
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.Molecular Structure Analysis
The molecular structure of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is represented by the InChI code: 1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.11 . It is a white solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 318.5±27.0 °C at 760 mmHg and a flash point of 146.4±23.7 °C .Scientific Research Applications
Chemical Structure and Interaction
Isomorphous Crystal Structures
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family, illustrating the relevance of tert-butyl carbamates in the formation of certain crystal structures. The molecules in these structures are interconnected through a bifurcated N-H⋯O hydrogen bond and a C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Reaction Studies
Interaction with Glycine Esters
The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butylglycinate, depending on the reaction conditions, can lead to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The composition and structure of the synthesized compounds were confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).
Photoredox-Catalyzed Processes
Amination of o-Hydroxyarylenaminones
tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor developed in a laboratory, was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones to construct diverse amino pyrimidines indicate the broadening of applications of this photocatalyzed protocol (Wang et al., 2022).
Structural Activity Studies
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor. Compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its derivatives showed promising results, with some exhibiting potent in vitro activity and effectiveness as anti-inflammatory and antinociceptive agents in animal models. This underscores the potential of tert-butyl carbamate derivatives in developing therapeutics (Altenbach et al., 2008).
Organogel and Fluorescent Sensor Applications
Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes
New pyrimidine-containing β-iminoenolates and their difluoroboron complexes were synthesized, highlighting the role of tert-butyl in gel formation. These complexes exhibited reversible mechanofluorochromic behavior, with potential as multi-stimuli-responsive soft materials. The xerogel-based film of TCPPAB emitted strong yellow light and could act as a “turn-off” fluorescent sensor to detect TFA vapor (Mi et al., 2018).
Crystallography and Molecular Architecture
Carbamate Derivatives and Hydrogen Bonds
Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been synthesized and structurally characterized. The crystal packing exhibits a complex interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the diverse molecular environments and interactions experienced by tert-butyl carbamate derivatives (Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKYVWJTKTHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670391 |
Source
|
Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
CAS RN |
1244949-72-1 |
Source
|
Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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